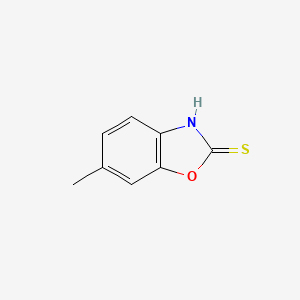

6-Methyl-1,3-benzoxazole-2-thiol

描述

6-Methyl-1,3-benzoxazole-2-thiol (CAS: 23417-29-0) is a heterocyclic compound with the molecular formula C₈H₇NOS and a molecular weight of 165.21 g/mol. Its structure consists of a benzoxazole core substituted with a methyl group at position 6 and a thiol (-SH) group at position 2 (SMILES: CC1=CC=C2NC(=S)OC2=C1) . The compound is commercially available as a crystalline powder (≥98% purity) and is used in organic synthesis and pharmacological research .

属性

IUPAC Name |

6-methyl-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMDWMDMUXZMHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359443 | |

| Record name | 6-Methylbenzoxazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23417-29-0 | |

| Record name | 23417-29-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methylbenzoxazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-1,3-benzoxazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,3-benzoxazole-2-thiol typically involves the cyclization of 2-aminophenol with appropriate reagents. One common method is the reaction of 2-aminophenol with carbon disulfide and methyl iodide under basic conditions to form the desired benzoxazole derivative . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone, followed by cyclization under reflux conditions .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are employed to improve reaction rates and selectivity .

化学反应分析

Types of Reactions

6-Methyl-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction of the oxazole ring can lead to the formation of dihydrobenzoxazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydrobenzoxazole derivatives.

Substitution: Halogenated, nitrated, and sulfonated benzoxazole derivatives.

科学研究应用

Pharmaceutical Development

6-Methyl-1,3-benzoxazole-2-thiol serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its unique molecular structure allows for modifications that enhance biological activity. Research indicates that derivatives of this compound exhibit promising anti-inflammatory and neuroprotective effects. For instance, studies have demonstrated that certain derivatives can inhibit specific enzymes linked to neurodegenerative diseases, paving the way for potential therapeutic agents.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for detecting metal ions. Its ability to form stable complexes makes it valuable for environmental monitoring and quality control in various industries. A notable application involves its use in spectrophotometric methods to quantify metal concentrations in water samples. The compound’s sensitivity and selectivity enhance the accuracy of detection methods.

| Application | Method | Outcome |

|---|---|---|

| Metal Ion Detection | Spectrophotometry | High sensitivity and selectivity |

| Environmental Monitoring | Water sample analysis | Accurate quantification of contaminants |

Material Science

The compound is significant in material science for developing advanced materials such as organic semiconductors and fluorescent dyes. Its incorporation into polymer matrices enhances the optical and thermal properties of materials. Research has shown that films made from polymers containing this compound exhibit improved thermal stability and light-emitting properties.

| Material Type | Property Enhanced | Research Findings |

|---|---|---|

| Organic Semiconductors | Electrical conductivity | Enhanced charge transport properties |

| Fluorescent Dyes | Light emission | Increased brightness and stability |

Agricultural Chemistry

In agricultural chemistry, this compound is used in formulating agrochemicals, particularly fungicides. Its antifungal properties provide effective solutions for crop protection against various pathogens. Studies have indicated that formulations containing this compound significantly reduce fungal infections in crops without harming beneficial microorganisms in the soil.

| Application | Target Pathogen | Efficacy |

|---|---|---|

| Fungicide Formulation | Fungal pathogens (e.g., Fusarium) | Effective reduction in disease incidence |

Biochemical Research

Researchers employ this compound in biochemical studies focusing on enzyme inhibition and protein interactions. Its role as a probe in understanding biochemical pathways has led to insights into potential therapeutic targets for various diseases. Case studies demonstrate its effectiveness in inhibiting specific enzymes that play critical roles in metabolic disorders.

Case Study 1: Neuroprotective Properties

A study investigated the neuroprotective effects of a derivative of this compound on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death compared to untreated controls.

Case Study 2: Metal Ion Detection

Research conducted on the use of this compound for detecting lead ions in contaminated water revealed a detection limit of 0.5 µg/L, showcasing its potential for environmental applications.

作用机制

The mechanism of action of 6-Methyl-1,3-benzoxazole-2-thiol involves its interaction with various molecular targets and pathways:

Molecular Targets: Enzymes such as DNA topoisomerases, protein kinases, and histone deacetylases are common targets.

Pathways Involved: The compound can inhibit the activity of these enzymes, leading to the disruption of cellular processes such as DNA replication, transcription, and cell cycle progression.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs in the Benzoxazole-Thiol Family

Key Observations :

- Chlorination : Adding electron-withdrawing Cl groups (e.g., 5,7-dichloro derivative) increases molecular weight and enhances antimicrobial properties, likely due to improved target binding (e.g., inhibition of bacterial GlcN-6-P synthase) .

Heterocycle Variations: Benzoxazole vs. Benzothiazole

Key Observations :

- Electronic Effects : Benzothiazoles (with sulfur) exhibit greater nucleophilicity compared to benzoxazoles (with oxygen), influencing reactivity in catalytic or biological systems .

- Biological Relevance : Benzothiazole-thiol derivatives are often explored for antioxidant and enzyme-inhibitory roles, while benzoxazole-thiols may prioritize antimicrobial applications .

Functional Group Modifications

Key Observations :

Key Observations :

- Antimicrobial Potency : Chlorinated benzoxazole-thiols show direct antimicrobial effects, while the methyl-substituted analog lacks reported MIC values, suggesting structural optimization is required for enhanced activity .

生物活性

6-Methyl-1,3-benzoxazole-2-thiol (C₈H₇NOS), also known as 2-mercapto-6-methylbenzoxazole, is a heterocyclic compound characterized by its unique structural features, including a benzoxazole ring fused with a thiol group. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound includes:

- A benzene ring fused with a five-membered oxazole ring .

- A methyl group at the 6-position.

- A thiol group at the 2-position.

This configuration contributes to its chemical reactivity and biological properties. The presence of the thiol group allows for unique interactions with biological targets, enhancing its pharmacological potential.

Biological Activities

Research has identified several key biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that benzoxazole derivatives exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications .

Anticancer Properties

Benzoxazole derivatives, including this compound, have been investigated for their anticancer activities. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including interference with cell cycle progression and modulation of signaling pathways .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Other Biological Activities

Further studies have highlighted additional activities such as:

- Antiviral effects against certain viruses.

- Antidiabetic properties through the modulation of glucose metabolism.

- Anticonvulsant effects in experimental models .

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bonding: The thiol group can form covalent bonds with cysteine residues in proteins, altering protein function and activity.

- Non-covalent Interactions: The compound may engage in hydrogen bonding and π-π stacking interactions with biological macromolecules .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals variations in biological activity:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Methyl-1,3-benzoxazole-2-thiol | Methyl group at the 4-position | Different biological activity profile |

| Benzothiazole-2-thiol | Lacks the methyl group | Exhibits distinct pharmacological properties |

| Benzoxazole | No thiol group | Base structure lacking sulfur functionality |

This table illustrates how slight modifications in structure can lead to significant differences in biological activity.

Case Studies and Research Findings

Several studies have provided insights into the efficacy of this compound:

- Antimicrobial Study: A recent study evaluated the antimicrobial efficacy of various benzoxazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited notable inhibitory effects on multiple strains .

- Cancer Cell Line Research: In vitro studies on cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and induced apoptosis through activation of caspase pathways.

- Inflammation Model: Animal models of inflammation showed that administration of this compound significantly reduced markers of inflammation compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。